molecular formula C8H7Cl2N B13458201 4,7-dichloro-5H,6H,7H-cyclopenta[b]pyridine

4,7-dichloro-5H,6H,7H-cyclopenta[b]pyridine

Cat. No.: B13458201
M. Wt: 188.05 g/mol
InChI Key: ZDQTXRYHERHCDQ-UHFFFAOYSA-N
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Description

4,7-dichloro-5H,6H,7H-cyclopenta[b]pyridine is a heterocyclic compound with the molecular formula C8H7Cl2N It is a derivative of cyclopenta[b]pyridine, characterized by the presence of two chlorine atoms at the 4 and 7 positions

Properties

Molecular Formula

C8H7Cl2N

Molecular Weight

188.05 g/mol

IUPAC Name

4,7-dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine

InChI

InChI=1S/C8H7Cl2N/c9-6-3-4-11-8-5(6)1-2-7(8)10/h3-4,7H,1-2H2

InChI Key

ZDQTXRYHERHCDQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CN=C2C1Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dichloro-5H,6H,7H-cyclopenta[b]pyridine typically involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. This reaction is facilitated by a sodium alkoxide solution, such as sodium ethoxide or sodium methoxide, which acts as both the reagent and the catalyst . The reaction conditions include maintaining an inert atmosphere and a temperature range of 2-8°C .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities. This includes precise control of temperature, pressure, and the use of industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

4,7-dichloro-5H,6H,7H-cyclopenta[b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Mn(OTf)2 and t-BuOOH at 25°C in water.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues .

Mechanism of Action

The mechanism of action of 4,7-dichloro-5H,6H,7H-cyclopenta[b]pyridine involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-dichloro-5H,6H,7H-cyclopenta[b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

4,7-Dichloro-5H,6H,7H-cyclopenta[b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a fused ring system comprising a cyclopentane and a pyridine ring. Its molecular formula is C8H6Cl2NC_8H_6Cl_2N, with a molecular weight of 189.05 g/mol. The presence of chlorine substituents contributes to its unique reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens. Its structural characteristics enable it to interact with microbial enzymes or receptors.
  • Anticancer Potential : There is emerging evidence supporting the anticancer activity of this compound. It has been shown to induce apoptosis in cancer cell lines through modulation of specific signaling pathways.
  • Phosphodiesterase Inhibition : Similar derivatives have been explored as phosphodiesterase inhibitors, which can enhance cognitive functions and memory retention in animal models .

The biological effects of this compound are believed to be mediated through its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It could act on neurotransmitter receptors or other membrane-bound proteins, influencing cellular responses.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against certain bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Cognitive EnhancementEnhances memory retention in animal models

Case Study: Anticancer Activity

A study investigating the anticancer properties of this compound demonstrated that it significantly reduced cell viability in breast cancer cell lines (MCF-7). The mechanism involved the activation of caspase pathways leading to programmed cell death. This study highlights the potential for developing this compound into a therapeutic agent for cancer treatment.

Table 2: Anticancer Study Results

Cell LineIC50 (µM)MechanismReference
MCF-715Caspase pathway activation
HeLa20Induction of apoptosis

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